molecular formula C17H23N5OS B2576062 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797955-42-0

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2576062
CAS RN: 1797955-42-0
M. Wt: 345.47
InChI Key: DDIXETPJITZDQJ-UHFFFAOYSA-N
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Description

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 is a small molecule that belongs to the class of urea derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Biochemical Evaluation and Medicinal Applications

  • A series of compounds, including those structurally related to the query compound, were synthesized and assessed for their antiacetylcholinesterase activity, aiming to optimize the spacer length between pharmacophoric moieties for enhanced inhibitory activities. This approach suggests potential applications in designing inhibitors for enzymes like acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease (Vidaluc et al., 1995).

  • Another study focused on the synthesis, spectral characterization, docking studies, and biological activity evaluation of new urea, thiourea, sulfonamide, and carbamate derivatives. These compounds, derived from an imatinib intermediate, showcased antimicrobial and antioxidant properties, indicating their potential as therapeutic agents (Chandrasekhar et al., 2019).

Structural and Conformational Studies

  • Research into the conformational behavior of heterocyclic ureas revealed that these compounds can unfold and form multiply hydrogen-bonded complexes under certain conditions. This indicates a potential application in the development of self-assembling materials or molecular recognition systems (Corbin et al., 2001).

  • The crystal and molecular structures of specific derivatives have been described, providing insights into their potential interactions and stability. Understanding these properties is essential for the development of novel compounds with desired biological activities (Karczmarzyk & Malinka, 2004).

Anticancer Activity

  • Some derivatives have been synthesized and evaluated for their anticancer activity, showcasing the potential of these compounds in therapeutic applications targeting various cancer types. This includes the design and synthesis of piperazine-2,6-dione derivatives, which exhibited significant activity against specific cancer cell lines (Kumar et al., 2013).

properties

IUPAC Name

1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-13-4-5-16(21-20-13)22-8-6-14(7-9-22)11-18-17(23)19-12-15-3-2-10-24-15/h2-5,10,14H,6-9,11-12H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIXETPJITZDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

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